molecular formula C2H4N4S B13129854 5-Hydrazinyl-1,2,4-thiadiazole

5-Hydrazinyl-1,2,4-thiadiazole

Cat. No.: B13129854
M. Wt: 116.15 g/mol
InChI Key: XVQMDTVSIUJVBU-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring with a hydrazine group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1,2,4-thiadiazole typically involves the reaction of thiosemicarbazide with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .

Major Products

Major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA synthesis, and disrupt cellular processes. These actions are mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophilic and electrophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

5-Hydrazinyl-1,2,4-thiadiazole is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Biological Activity

5-Hydrazinyl-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and the pharmacological implications of its derivatives.

This compound can be synthesized through various methods involving hydrazine derivatives and thiadiazole precursors. The compound features a five-membered ring structure comprising two nitrogen atoms and one sulfur atom, which contributes to its reactivity and biological activity. The unique arrangement of these atoms allows for various substituents that can enhance its pharmacological properties.

Common Synthetic Routes:

  • Cyclization of Thiosemicarbazones : This method involves the reaction of thiosemicarbazones with appropriate reagents to yield thiadiazole derivatives.
  • Nucleophilic Substitution Reactions : The presence of nucleophilic sites in the thiadiazole ring facilitates substitutions that can lead to biologically active derivatives.

Biological Activities

The biological activities of this compound and its derivatives are extensive. Research has documented several pharmacological effects:

1. Antimicrobial Activity

Numerous studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

  • Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated activity against various fungal strains.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Several derivatives have shown cytotoxic effects on cancer cell lines, indicating a promising avenue for cancer therapy development. Notably:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways.

3. Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of certain thiadiazole derivatives. In animal models, these compounds have shown efficacy in preventing seizures induced by electrical stimulation or chemical agents.

Case Studies

Several case studies provide insights into the effectiveness and mechanisms of action of this compound:

StudyFocusFindings
Gupta et al. (2013)Anticonvulsant ActivityCompounds showed protection against maximal electroshock-induced seizures in mice .
Nature Research (2023)Urease InhibitionThiadiazole derivatives exhibited potent urease inhibitory activity with IC50 values indicating strong binding affinity .
PMC Study (2024)Anticancer ActivityCertain derivatives demonstrated significant cytotoxicity against HeLa and other cancer cell lines .

Pharmacological Implications

The diverse biological activities associated with this compound make it a candidate for further pharmacological exploration. Its ability to interact with various biological targets suggests potential applications in treating infections, cancer, and neurological disorders.

Future Directions

Research is ongoing to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the thiadiazole structure affect biological activity.
  • Combination Therapies : Investigating the synergistic effects when used alongside existing therapies.
  • Toxicology Studies : Assessing the safety profile of these compounds in vivo to ensure therapeutic viability.

Properties

Molecular Formula

C2H4N4S

Molecular Weight

116.15 g/mol

IUPAC Name

1,2,4-thiadiazol-5-ylhydrazine

InChI

InChI=1S/C2H4N4S/c3-6-2-4-1-5-7-2/h1H,3H2,(H,4,5,6)

InChI Key

XVQMDTVSIUJVBU-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=N1)NN

Origin of Product

United States

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